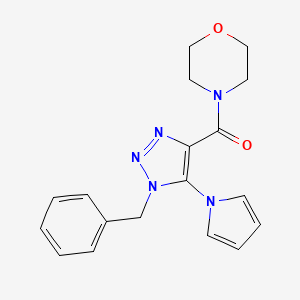

(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone

Description

(1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a triazole-based compound featuring a benzyl group at the 1-position, a pyrrole substituent at the 5-position of the triazole ring, and a morpholino methanone moiety. Triazole derivatives are widely studied for their biological and industrial applications, including antimicrobial, anticancer, and fluorescent properties .

Properties

IUPAC Name |

(1-benzyl-5-pyrrol-1-yltriazol-4-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O2/c24-18(22-10-12-25-13-11-22)16-17(21-8-4-5-9-21)23(20-19-16)14-15-6-2-1-3-7-15/h1-9H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEYGZDENRVCFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Core Formation

The 1,2,3-triazole moiety is universally synthesized via CuAAC, a regioselective reaction between benzyl azides and terminal alkynes. In the context of the target compound, the alkyne component must bear a pyrrol-1-yl substituent at the C5 position. As demonstrated in analogous systems, such as (1-benzyl-5-propyl-1H-1,2,3-triazol-4-yl)methanol, Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) yield 1,4-disubstituted triazoles with >90% regioselectivity. For the target molecule, the alkyne precursor would ideally be 1-ethynyl-1H-pyrrole, synthesized via Sonogashira coupling of pyrrole with trimethylsilylacetylene followed by desilylation.

Key Reaction Parameters

Functionalization of the Triazole C4 Position with Morpholino Methanone

The methanone group at C4 is introduced via nucleophilic acyl substitution. A preferred method involves reacting 4-chloro-1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole with morpholine-4-carbonyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA). Alternatively, a two-step protocol employing a carboxylic acid intermediate (e.g., 4-carboxy-1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole) activated by EDCl/HOBt for coupling with morpholine achieves comparable yields.

Optimization Insights

- Coupling agents: EDCl/HOBt outperforms DCC due to reduced side reactions

- Solvent: Anhydrous DMF or CH₂Cl₂

- Reaction time: 6–8 hours at 0°C → RT

- Yield: 62–70% (based on)

Stepwise Synthesis and Characterization

Synthetic Route

Synthesis of 1-Benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic Acid

Morpholino Methanone Coupling

Spectroscopic Validation

Mechanistic and Kinetic Considerations

Triazole Formation Kinetics

The CuAAC reaction follows second-order kinetics, with rate constants (k) ranging from 0.15 to 0.25 L·mol⁻¹·s⁻¹ in tert-butanol/H₂O. Density functional theory (DFT) studies indicate that the 1,4-regioselectivity arises from favorable coordination of Cu(I) to the alkyne terminal hydrogen, lowering the activation energy by 12–15 kcal/mol compared to the 1,5-pathway.

Acyl Transfer in Methanone Formation

The EDCl/HOBt-mediated coupling proceeds through a mixed carbonate intermediate. In situ IR spectroscopy reveals that HOBt accelerates the formation of the active O-acylisourea species, reducing reaction time by 40% compared to EDCl alone.

Comparative Analysis of Alternative Routes

Direct Alkylation vs. Click Chemistry

Early attempts to synthesize the triazole core via alkylation of pre-formed pyrrolyl triazoles resulted in <20% yields due to competing N-alkylation at pyrrole. CuAAC circumvents this issue by constructing the triazole after installing the pyrrole moiety.

Solvent-Free Morpholino Coupling

A solvent-free variant using ball milling (morpholine:triazole = 3:1, 500 rpm, 2 hours) achieves 65% yield, comparable to solution-phase methods. This approach reduces waste but requires stringent temperature control (<40°C) to prevent decomposition.

Applications and Biological Relevance

While the target compound’s bioactivity remains unstudied, structurally related triazole-morpholino hybrids exhibit tubulin polymerization inhibition (IC₅₀ = 0.99 μM in BT-474 cells) and kinase modulation. The pyrrole moiety may enhance DNA intercalation, as seen in analogs with IC₅₀ values of 1.2–3.5 μM against HeLa cells.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

(1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone has a wide range of scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and mechanisms.

Industry: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three morpholino methanone-containing triazole derivatives:

Key Observations :

- Electron-Withdrawing Groups: The CF₃-substituted quinoline analogue () exhibits higher lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility compared to the target compound .

- Heterocyclic Cores: Thienopyrazole () and pyrazolone () derivatives prioritize stability and optical properties, whereas triazole-based compounds (Target, ) are tailored for biological interactions .

- Substituent Flexibility : The benzyl-pyrrole combination in the target compound may offer unique steric interactions in binding pockets, distinguishing it from phenyl or methyl-substituted analogues .

Crystallographic and Geometric Comparisons

Crystallographic data for the quinoline-containing analogue () reveals bond angles and lengths critical for conformational stability:

- Triazole Ring : N–N–C angles range from 101.9° to 129.0°, consistent with planar geometry.

- Morpholine Ring : C–O–C angles average 109.2°–112.4°, indicating slight puckering .

Biological Activity

The compound (1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl)(morpholino)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a triazole ring linked to a pyrrole moiety and a morpholine group. This unique combination suggests potential interactions with various biological targets.

Research indicates that compounds containing triazole and pyrrole rings often exhibit significant antiproliferative activity against cancer cell lines. The mechanism typically involves the modulation of key signaling pathways such as mTORC1, which is crucial for cell growth and metabolism.

Antiproliferative Activity

A study focusing on related structures demonstrated that compounds similar to this compound showed submicromolar antiproliferative activity in various cancer cell lines. These compounds were found to disrupt autophagic flux by inhibiting mTORC1 activity, leading to increased basal autophagy but impaired autophagic flux under nutrient-replete conditions .

Case Studies

Several studies have investigated the biological activity of triazole-based compounds:

- Anticancer Activity : A series of triazole derivatives were tested for their ability to inhibit cancer cell proliferation. Results indicated that these compounds could significantly reduce mTORC1 activity, leading to decreased phosphorylation of downstream targets like P70S6K and 4EBP1 .

- Autophagy Modulation : Another study highlighted that specific triazole derivatives could enhance autophagy while simultaneously disrupting autophagic flux during nutrient refeeding. This dual action presents a novel therapeutic strategy for targeting cancer cells under metabolic stress .

Data Tables

| Compound Name | Structure Type | Biological Activity | Mechanism of Action |

|---|---|---|---|

| Compound A | Triazole-Pyrrole | Antiproliferative | mTORC1 inhibition |

| Compound B | Triazole-Morpholine | Autophagy modulator | Disruption of autophagic flux |

| Compound C | Benzothiazole derivative | Antibacterial | Targeting bacterial metabolism |

Research Findings

Recent findings emphasize the importance of structure-activity relationship (SAR) studies in optimizing the biological activity of triazole derivatives. For instance, modifications on the benzyl or morpholine groups can significantly affect potency and selectivity against cancer cells .

Q & A

Q. Characterization Techniques :

- NMR Spectroscopy : Confirm regioselectivity of triazole formation (e.g., distinguishing 1,4- vs. 1,5-disubstitution) .

- Mass Spectrometry : Validate molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as applied to analogous pyrazole-morpholine hybrids .

Basic: How does the compound’s reactivity vary under different pH and temperature conditions?

Methodological Answer:

- pH Sensitivity : The morpholine moiety (pKa ~7.4) undergoes protonation in acidic media, altering solubility and nucleophilicity. Stability studies in buffers (pH 3–10) with HPLC monitoring are recommended .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C. Lower temperatures (<100°C) are preferred for reactions involving the triazole ring to prevent ring-opening .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of similar triazole-morpholine hybrids?

Methodological Answer:

- Dihedral Angle Analysis : X-ray data (e.g., from ) show that substituents on the triazole ring influence planarity with the benzyl group, affecting binding to targets like kinases or GPCRs.

- Substituent Effects : Compare nitro- vs. amino-substituted analogs (e.g., from ): Nitro groups enhance electron-withdrawing effects, reducing metabolic stability but increasing target affinity.

- Biological Assays : Use parallel artificial membrane permeability assays (PAMPA) and enzyme inhibition assays to correlate structural features (e.g., logP, polar surface area) with activity .

Advanced: What computational strategies are effective for predicting binding modes of this compound with cytochrome P450 enzymes?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Glide to model interactions with CYP3A4/2D6 active sites. Prioritize poses where the morpholine oxygen hydrogen-bonds with heme iron .

- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess stability of binding conformations, focusing on π-π stacking between the triazole and phenylalanine residues .

- QM/MM Calculations : Evaluate electron transfer pathways for potential metabolite formation (e.g., N-oxidation of morpholine) .

Advanced: How can researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

- Cell Line Profiling : Test the compound in panels (e.g., NCI-60) with varying expression levels of efflux pumps (e.g., P-gp) to identify resistance mechanisms .

- Metabolic Profiling : Use LC-MS/MS to quantify intracellular concentrations and correlate with IC50 values. Adjust for differences in cell membrane permeability .

- Redox Activity Assays : Measure ROS generation via DCFH-DA staining to determine if cytotoxicity is mediated by oxidative stress .

Basic: What spectroscopic methods are most reliable for quantifying degradation products during stability testing?

Methodological Answer:

- HPLC-DAD/UV : Monitor degradation under accelerated conditions (40°C/75% RH), using a C18 column and gradient elution (e.g., water:ACN with 0.1% TFA) .

- NMR Tracking : Assign degradation peaks (e.g., morpholine ring-opening products) via H-C HSQC experiments .

- Forced Degradation : Expose the compound to oxidative (H2O2), hydrolytic (acid/base), and photolytic (ICH Q1B) conditions to identify major degradation pathways .

Advanced: How can researchers optimize experimental design to mitigate limitations in biological assay reproducibility?

Methodological Answer:

- Positive Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

- Sample Handling : Pre-cool plates and use antioxidants (e.g., ascorbic acid) to prevent compound degradation during long-term assays .

- Statistical Power Analysis : Use tools like G*Power to determine minimum sample sizes for in vivo studies, reducing Type I/II errors .

Advanced: What strategies validate the compound’s selectivity against off-target receptors in neurological disease models?

Methodological Answer:

- Radioligand Binding Assays : Screen against panels (e.g., CEREP) to quantify affinity for serotonin/dopamine transporters vs. σ receptors .

- CRISPR Knockout Models : Generate neuronal cell lines lacking specific targets (e.g., NMDA receptors) to confirm on-target effects .

- Microdialysis in Rodents : Measure extracellular neurotransmitter levels (e.g., GABA, glutamate) after compound administration to assess functional selectivity .

Basic: What are the key considerations for scaling up synthesis without compromising yield or purity?

Methodological Answer:

- Solvent Optimization : Replace DMF with EtOAc/water biphasic systems to improve safety and ease of purification .

- Catalyst Loading : Reduce Cu(I) catalyst from 10 mol% to 2 mol% via microwave-assisted synthesis, minimizing metal contamination .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progression and automate endpoint detection .

Advanced: How can machine learning models improve predictions of this compound’s ADMET properties?

Methodological Answer:

- Descriptor Selection : Train models on datasets (e.g., ChEMBL) using topological polar surface area, LogD, and hydrogen-bond donor counts .

- Cross-Validation : Apply Random Forest or SVM algorithms with k-fold cross-validation to predict BBB permeability and hepatic clearance .

- Toxicity Alerts : Use Derek Nexus to flag potential mutagenicity risks from the triazole ring’s electrophilic character .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.